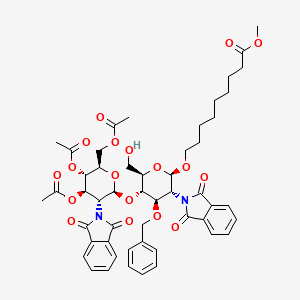![molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4](/img/structure/B561775.png)
4-(Chloromethyl]benzyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)benzyl Methanethiosulfonate is a chemical compound with the molecular formula C9H11ClO2S2 and a molecular weight of 250.77 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions: Thiols are commonly used reagents for substitution reactions.
Major Products: The primary product of its reaction with thiols is mixed disulfides.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiols to form mixed disulfides . This reaction is specific and rapid, making it a valuable tool for studying thiol-disulfide exchange reactions. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)benzyl Methanethiosulfonate can be compared with other thiol-reactive compounds such as:
N-Ethylmaleimide: Another thiol-reactive compound used in biochemical research.
Iodoacetamide: Commonly used for alkylating thiol groups in proteins.
Ellman’s Reagent (5,5’-Dithiobis(2-nitrobenzoic acid)): Used to quantify thiol groups in a sample.
What sets 4-(Chloromethyl)benzyl Methanethiosulfonate apart is its specific and rapid reaction with thiols to form mixed disulfides, making it particularly useful for studying thiol-disulfide exchange reactions .
Eigenschaften
IUPAC Name |
[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIWHTYSDAYILX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)





